molecular formula C13H16N2O2 B13665637 5-Methoxy-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one

5-Methoxy-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B13665637
M. Wt: 232.28 g/mol
InChI Key: RVOLLKGLJIUGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-1’-methylspiro[indoline-3,3’-pyrrolidin]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indoline and a pyrrolidinone moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1’-methylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves the formation of the spiro linkage through cyclization reactions. One common method is the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. The scalability of the Fischer indole synthesis makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1’-methylspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

5-Methoxy-1’-methylspiro[indoline-3,3’-pyrrolidin]-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-1’-methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with various enzymes and receptors, modulating their activity. The spiro linkage provides a unique three-dimensional structure that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1’-methylspiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific spiro linkage and the presence of both indoline and pyrrolidinone moieties. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

5-methoxy-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15-6-5-13(8-15)10-7-9(17-2)3-4-11(10)14-12(13)16/h3-4,7H,5-6,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOLLKGLJIUGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)C3=C(C=CC(=C3)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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